molecular formula C20H20N2O2 B12896347 N-Benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide CAS No. 87783-85-5

N-Benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide

Cat. No.: B12896347
CAS No.: 87783-85-5
M. Wt: 320.4 g/mol
InChI Key: ZKDQPCBSGBNHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide is an organic compound characterized by its unique structure, which includes a benzyl group, a methyloxazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide typically involves the reaction of benzylamine with 4-benzyl-2-methyloxazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The benzyl groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products

    Oxidation: Oxazole derivatives with oxidized functional groups.

    Reduction: Reduced amide derivatives with altered functional groups.

    Substitution: Compounds with nucleophilic groups replacing the benzyl groups.

Scientific Research Applications

N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-(4-methylphenyl)acetamide
  • N-Benzyl-2-(4-methoxyphenyl)-N-methylacetamide
  • 2-Methyl-4-isobutyl-5-(N-benzylbenzamido)oxazole

Uniqueness

N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide stands out due to its unique combination of a benzyl group, methyloxazole ring, and acetamide moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

87783-85-5

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide

InChI

InChI=1S/C20H20N2O2/c1-15-21-19(13-17-9-5-3-6-10-17)20(24-15)22(16(2)23)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3

InChI Key

ZKDQPCBSGBNHCY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)N(CC2=CC=CC=C2)C(=O)C)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.